(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid is a synthetic organic compound characterized by the presence of a trifluoromethylthio group attached to a benzoimidazole ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group is introduced via nucleophilic substitution reactions using trifluoromethylthiolating agents.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety is introduced through a Heck reaction, coupling the benzoimidazole derivative with an appropriate acrylate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol or alkane.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The benzoimidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)butanoic acid: Contains a butanoic acid moiety.
Uniqueness
(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which can participate in additional chemical reactions such as polymerization
Properties
Molecular Formula |
C11H7F3N2O2S |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
3-[4-(trifluoromethylsulfanyl)-1H-benzimidazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O2S/c12-11(13,14)19-10-6(2-4-8(17)18)1-3-7-9(10)16-5-15-7/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
ZNNUUMCYXJGCMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C=CC(=O)O)SC(F)(F)F)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.